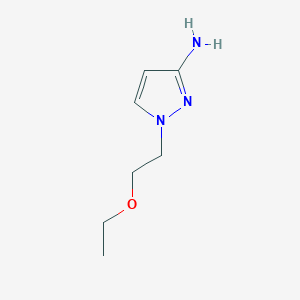

1-(2-Ethoxyethyl)-1H-pyrazol-3-amine

描述

Contextualization within Pyrazolamine Chemistry

Pyrazolamines are a class of compounds characterized by a pyrazole (B372694) ring bearing an amino group. The position of the amino group and the nature of the substituents on the ring and the nitrogen atoms significantly influence the molecule's chemical properties and biological activity. 3-aminopyrazoles, such as the title compound, are particularly versatile synthetic intermediates. mdpi.com The presence of the amino group provides a reactive site for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, which are fundamental in the construction of more elaborate molecular architectures. tandfonline.com

The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts it with unique electronic properties. It is considered an aromatic system, and the "pyrrole-like" nitrogen (N1) and "pyridine-like" nitrogen (N2) exhibit different reactivity profiles. researchgate.net

Significance of N-Substituted Pyrazolamines in Heterocyclic Research

The substitution at the N1 position of the pyrazole ring is a critical determinant of a molecule's physicochemical and pharmacological properties. The introduction of an N-substituent, such as the 2-ethoxyethyl group in 1-(2-Ethoxyethyl)-1H-pyrazol-3-amine, can modulate factors like solubility, lipophilicity, and metabolic stability. This strategic modification can also influence the compound's binding affinity to biological targets. nih.gov

N-substituted pyrazolamines are integral to the synthesis of a wide array of fused heterocyclic systems, which are often associated with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.gov Research into different N-alkylation methods for pyrazoles is an active area, with a focus on achieving regioselectivity and high yields. thieme-connect.com

The primary documented research application of this compound is in the synthesis of 1-(2-ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines. These compounds have been investigated as potent and selective inhibitors of phosphodiesterase 5 (PDE5), an enzyme implicated in various physiological processes. nih.gov This highlights the role of the title compound as a crucial precursor in the development of potential therapeutic agents.

Chemical Properties and Synthesis

Based on the general characteristics of pyrazolamines, this compound is expected to be a stable crystalline solid at room temperature. The presence of the amino group and the nitrogen atoms in the pyrazole ring allows for the formation of hydrogen bonds, which can influence its melting point and solubility.

The synthesis of N-substituted pyrazolamines can be achieved through various synthetic routes. A common approach involves the cyclization of a β-ketonitrile with a substituted hydrazine (B178648). For this compound, this would likely involve the reaction of 2-ethoxyethylhydrazine with a suitable three-carbon building block containing a nitrile group.

Table 1: General Properties of 3-Aminopyrazole (B16455) Derivatives

| Property | Description |

| Physical State | Typically crystalline solids at room temperature. |

| Solubility | Generally soluble in organic solvents; solubility in water can vary depending on the substituents. |

| Basicity | The amino group and the pyridine-like nitrogen (N2) of the pyrazole ring exhibit basic properties. |

| Reactivity | The amino group is a key site for functionalization, undergoing reactions such as acylation, alkylation, and condensation. The pyrazole ring can also undergo electrophilic substitution, typically at the C4 position. |

Table 2: Common Synthetic Routes to N-Substituted Pyrazoles

| Method | Description | Key Features |

| Knorr Pyrazole Synthesis | Condensation of a β-dicarbonyl compound with a hydrazine. | A classic and widely used method. |

| Reaction of α,β-Unsaturated Carbonyls with Hydrazines | Cyclization reaction that forms pyrazolines, which can be oxidized to pyrazoles. | Useful for accessing a variety of substitution patterns. |

| From Alkynes and Diazo Compounds | [3+2] Cycloaddition reaction. | Provides a direct route to the pyrazole ring. organic-chemistry.org |

| N-Alkylation of Pre-formed Pyrazoles | Direct alkylation of the pyrazole ring. | Regioselectivity can be a challenge. |

Structure

3D Structure

属性

IUPAC Name |

1-(2-ethoxyethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-2-11-6-5-10-4-3-7(8)9-10/h3-4H,2,5-6H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLDDJAIOFNLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of 1 2 Ethoxyethyl 1h Pyrazol 3 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group at the C3 position of the pyrazole (B372694) ring is the most nucleophilic center in the molecule, making it the primary site for a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to readily participate in nucleophilic reactions, such as acylation and condensation.

Acylation: 1-(2-Ethoxyethyl)-1H-pyrazol-3-amine is expected to react with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding N-acetylated derivative. nih.govresearchgate.netresearchgate.net This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the acidic byproduct. researchgate.net The acylation of the exocyclic amino group is generally favored over the pyrazole ring nitrogens due to its higher nucleophilicity.

Interactive Data Table: Representative Acylation Reaction

| Reactant | Reagent | Product | Conditions |

| This compound | Acetic Anhydride | N-(1-(2-Ethoxyethyl)-1H-pyrazol-3-yl)acetamide | Room temperature, optional base catalyst (e.g., pyridine) |

Condensation: The primary amine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govnih.gov

Interactive Data Table: Representative Condensation Reaction

Formation of Imine and Related Derivatives

The formation of imines, or Schiff bases, is a characteristic reaction of primary amines with aldehydes or ketones. nih.govnih.gov In the case of this compound, the reaction with an aldehyde, for instance, would yield an N-substituted imine. This reaction is reversible and generally requires acidic conditions to facilitate the dehydration step. The resulting imine derivatives can be further modified, for example, through reduction to form secondary amines.

Transformations of the Pyrazole Ring System

The pyrazole ring in this compound is an aromatic system and can undergo transformations typical of such rings, including substitution and oxidation reactions.

The pyrazole ring is an electron-rich heterocycle, and the presence of the activating amino group at the C3 position further enhances its reactivity towards electrophiles. Electrophilic aromatic substitution is expected to occur preferentially at the C4 position of the pyrazole ring, which is activated by both the N1 and the C3-amino substituents. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For example, bromination would likely yield the 4-bromo derivative.

While the electron-rich nature of the pyrazole ring generally disfavors nucleophilic aromatic substitution, such reactions can occur under specific conditions, particularly if a good leaving group is present on the ring. However, for this compound, reactions involving the primary amine are far more common.

The pyrazole ring is generally stable to oxidation. However, the primary amine group can be susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products could be formed. For instance, strong oxidizing agents could potentially lead to the formation of nitro compounds or coupling products. The oxidation of aminopyrazoles can sometimes result in the formation of azopyrazoles through N-N coupling. mdpi.com

Reduction Pathways

The reduction of this compound is not a commonly reported transformation, largely due to the inherent stability of the pyrazole ring and the already reduced state of the amino group. The pyrazole core is an aromatic heterocycle, and its reduction requires harsh conditions, typically high-pressure catalytic hydrogenation, which can lead to ring cleavage or the formation of pyrazolidines. Such conditions are often incompatible with other functional groups and are not standard synthetic procedures.

The primary amino group at the C3 position is a nucleophilic center and is not susceptible to reduction under typical conditions. Pathways to synthesize 3-aminopyrazoles sometimes involve the reduction of a precursor, such as a nitro or nitroso group, at the C3 position. researchgate.nettandfonline.com However, for the title compound, the amino group is already present.

Given the general stability of the pyrazole nucleus and the amino substituent to reduction, the compound is expected to be stable under conditions employing common reducing agents.

Table 1: Plausible Reactivity of this compound with Common Reducing Agents

| Reagent/Condition | Target Functional Group | Expected Outcome | Rationale |

| NaBH₄, LiAlH₄ | Pyrazole Ring, Amino Group | No Reaction | Hydride reagents are generally not strong enough to reduce the aromatic pyrazole ring. The amino group is already in its lowest oxidation state. |

| H₂ / Pd, Pt, Ni (catalytic hydrogenation) | Pyrazole Ring | Reduction to pyrazolidine (B1218672) or pyrazoline under harsh conditions (high pressure/temperature). google.comwipo.intgoogle.com | The aromaticity of the pyrazole ring provides significant stability. Mild conditions typically do not affect the ring. |

| Na/NH₃ (Birch reduction) | Pyrazole Ring | Potential for partial reduction, but outcomes can be complex and unpredictable. | The electron-rich nature of the 3-amino-substituted pyrazole ring makes it less susceptible to this electron-donation-based reduction. |

Reactivity of the Ethoxyethyl Side Chain

The 1-(2-ethoxyethyl) group is primarily utilized in pyrazole chemistry as a protecting group for the N1 nitrogen atom. libretexts.org Its key chemical reactivity is centered around its cleavage to deprotect the pyrazole ring. This characteristic is crucial in multi-step syntheses where subsequent reactions require a free N-H group. organic-chemistry.org

The most significant reaction of the ethoxyethyl side chain is its acid-catalyzed hydrolysis. libretexts.orgwikipedia.org Treatment with a strong aqueous acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), leads to the cleavage of the acetal-like C-O bond. libretexts.orgmasterorganicchemistry.com The mechanism involves the protonation of the ether oxygen closer to the pyrazole ring, followed by nucleophilic attack by water or a halide ion, ultimately releasing the N1-unsubstituted pyrazole, ethanol, and acetaldehyde.

Beyond acidic cleavage, the ether linkage in the ethoxyethyl side chain is generally robust and unreactive towards many common reagents, including bases, nucleophiles, and mild oxidizing or reducing agents. This stability is a key attribute for its role as a protecting group. organic-chemistry.org However, like other ethers, it can undergo autooxidation upon prolonged exposure to atmospheric oxygen, forming potentially explosive hydroperoxides, though this is a slow process. youtube.com

Table 2: Key Reactions of the Ethoxyethyl Side Chain

| Reaction | Reagents | Products | Mechanism |

| Acid-Catalyzed Deprotection (Cleavage) | Strong aqueous acid (e.g., HCl, HBr) | 1H-Pyrazol-3-amine, Ethanol, Acetaldehyde | Protonation of the ether oxygen, followed by SN1 or SN2-type cleavage of the acetal. libretexts.orgmasterorganicchemistry.com |

| Autooxidation | Atmospheric O₂ (prolonged exposure) | Hydroperoxides | Free-radical chain reaction. youtube.com |

Tautomeric Considerations and Their Influence on Reactivity

While the N1-substitution by the ethoxyethyl group prevents the common annular prototropic tautomerism seen in N-unsubstituted pyrazoles, this compound can still exhibit amino-imino tautomerism. researchgate.netnih.gov This involves a proton shift between the exocyclic amino group and the ring nitrogen at the N2 position.

The equilibrium between the amine tautomer (this compound) and the imine tautomer (1-(2-ethoxyethyl)-2,5-dihydro-3H-pyrazol-3-imine) is a critical factor governing the molecule's reactivity. mdpi.com For most 3-aminopyrazole (B16455) derivatives, the amino form is significantly more stable and is the predominant species under normal conditions. nih.gov The stability of the amino tautomer is attributed to the preservation of the aromaticity of the pyrazole ring. nih.gov

The tautomeric equilibrium can be influenced by several factors:

Solvent Polarity: Polar solvents can influence the equilibrium by stabilizing one tautomer over the other through intermolecular interactions like hydrogen bonding. nih.gov

Substituents: The electronic nature of other substituents on the pyrazole ring can shift the equilibrium, although in this case, only the ethoxyethyl group is present besides the amino group. nih.gov

pH: The state of protonation can drastically affect which tautomeric form is present and which sites on the molecule are most reactive.

This tautomerism has a profound influence on the molecule's chemical reactivity, particularly in reactions with electrophiles. nih.gov The amino tautomer possesses two primary nucleophilic centers: the exocyclic amino group (-NH₂) and the pyridine-like N2 atom of the pyrazole ring. The N2 atom is often the site of protonation in acidic media. The exocyclic amino group is a potent nucleophile and is typically the primary site of reaction in condensation and substitution reactions. researchgate.net The less stable imino tautomer, if present, would offer a different reactivity profile, with the imine nitrogen being the primary nucleophilic site. The predominance of the amino form generally directs electrophilic attack to the exocyclic nitrogen or the N2 position. researchgate.netnih.gov

Table 3: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Relative Stability | Key Reactive Sites |

| Amino Tautomer (Major) | This compound | High (Aromatic) | Exocyclic -NH₂ (nucleophilic), Ring N2 (nucleophilic, basic) |

| Imino Tautomer (Minor) | 1-(2-Ethoxyethyl)-2,5-dihydro-3H-pyrazol-3-imine | Low (Non-aromatic) | Exocyclic =NH (nucleophilic, basic) |

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For 1-(2-Ethoxyethyl)-1H-pyrazol-3-amine, various NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, would provide a complete picture of its molecular framework.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyrazole (B372694) ring, the ethoxyethyl side chain, and the amine group.

The protons on the pyrazole ring would typically appear as distinct signals in the aromatic region of the spectrum. The chemical shifts and coupling patterns of these protons are highly informative for confirming the substitution pattern of the pyrazole ring. The protons of the ethoxyethyl group would present as a set of coupled signals, specifically a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the ethyl group, along with two triplets for the two methylene groups of the ethyl linker. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to identify the types of carbon atoms (e.g., alkyl, aromatic, carbonyl). For this compound, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule.

¹⁵N NMR Analysis

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms within a molecule. In the case of this compound, ¹⁵N NMR would be instrumental in characterizing the three distinct nitrogen atoms of the pyrazole ring and the primary amine group. Each nitrogen atom would exhibit a unique chemical shift, providing direct evidence for their respective chemical environments and bonding arrangements within the heterocyclic system.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups present.

Key expected vibrational modes would include N-H stretching vibrations for the primary amine group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic ethoxyethyl chain would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would likely appear in the 1400-1600 cm⁻¹ region. Additionally, C-O stretching vibrations from the ether linkage in the ethoxyethyl group would be expected in the 1000-1300 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that is particularly sensitive to non-polar bonds. The FT-Raman spectrum of this compound would provide additional information, especially regarding the vibrations of the pyrazole ring and the carbon backbone of the side chain. The symmetric vibrations of the pyrazole ring are often more intense in the Raman spectrum than in the IR spectrum. This technique would aid in the comprehensive vibrational assignment and confirmation of the molecular structure.

Mass Spectrometry (MS)

The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. Key fragmentation pathways would likely involve:

Alpha-Cleavage: A characteristic fragmentation for amines, where the bond beta to the nitrogen atom is cleaved. libretexts.orglibretexts.org For "this compound", this would likely involve cleavage of the C-C bond in the ethoxyethyl side chain.

Cleavage of the Ethoxyethyl Side Chain: Fragmentation of the ether linkage could lead to the loss of an ethoxy group or fragments thereof.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the loss of nitrogen (N₂) or hydrogen cyanide (HCN), leading to characteristic fragment ions. researchgate.net

A comparative analysis of the mass spectra of related N-substituted pyrazoles can provide further insight into the expected fragmentation. nih.govresearchgate.net

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z |

| Molecular Ion [M]+ | 155.11 |

| Loss of ethyl group (-CH₂CH₃) | 126.09 |

| Loss of ethoxy group (-OCH₂CH₃) | 110.08 |

| Cleavage at N-CH₂ bond | 82.05 (pyrazol-3-amine) |

| Pyrazole ring fragments | Various |

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline compounds like "this compound".

Single crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional molecular structure. Although a crystal structure for "this compound" has not been reported, analysis of related N-substituted pyrazole derivatives allows for the prediction of its key structural features. nih.govnih.govmdpi.commdpi.comnih.gov

Studies on similar pyrazole compounds have revealed that the pyrazole ring is typically planar. spast.org The N-substituent, in this case, the 2-ethoxyethyl group, would extend from the N1 position of the pyrazole ring. The conformation of this side chain would be influenced by crystal packing forces. The 3-amino group is expected to be coplanar with the pyrazole ring, facilitating electronic delocalization.

Intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the pyrazole ring, are expected to play a significant role in the crystal packing. researchgate.netnih.gov

Table 2: Expected Crystallographic Parameters for this compound based on Related Structures

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic spast.org |

| Space Group | P2₁/c or related centrosymmetric space groups are common for similar pyrazoles. mdpi.com |

| Key Bond Lengths | C-N (ring): ~1.34-1.38 ÅN-N (ring): ~1.35 ÅC-NH₂: ~1.36 Å |

| Key Bond Angles | Angles within the pyrazole ring will be close to the ideal 108° for a five-membered ring. |

Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials. It is used to identify the crystalline phase, assess purity, and determine unit cell parameters. For "this compound", PXRD would serve as a fingerprinting method to confirm the identity of a synthesized batch against a known standard. researchgate.net

The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to the crystalline form of the compound. Analysis of PXRD data for various pyrazole compounds has demonstrated its utility in confirming the crystal system and space group determined by single-crystal analysis. cambridge.orgresearchgate.net Any polymorphic forms of "this compound" would exhibit distinct PXRD patterns.

Table 3: Representative PXRD Data Interpretation for a Crystalline Pyrazole Derivative

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 78 |

| 25.1 | 3.54 | 62 |

| 30.7 | 2.91 | 35 |

| Note: This is a representative table based on typical data for pyrazole compounds and not specific to "this compound". |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is used to determine its photophysical properties.

UV-Visible (UV-Vis) absorption spectroscopy of pyrazole derivatives typically shows absorption bands in the ultraviolet region. researchgate.netresearchgate.netiosrjournals.org For "this compound", the presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maximum compared to the unsubstituted pyrazole. mdpi.comresearchgate.net The electronic transitions are generally of the π → π* and n → π* type. nih.gov

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many pyrazole derivatives are known to be fluorescent. researchgate.net The emission spectrum is typically Stokes-shifted to a longer wavelength than the absorption spectrum. The fluorescence quantum yield and lifetime are important parameters that characterize the emission properties. The solvent can have a significant effect on both the absorption and emission spectra of pyrazole derivatives. researchgate.net

Table 4: Expected Electronic Spectroscopy Data for this compound in a Polar Solvent

| Parameter | Expected Wavelength Range (nm) | Type of Transition |

| Absorption Maximum (λmax) | 220-280 spectrabase.comnih.gov | π → π* and n → π* |

| Emission Maximum (λem) | 300-400 | Fluorescence |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to pyrazole (B372694) derivatives to predict a variety of molecular properties.

Geometry Optimization and Structural Parameter Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole derivatives, DFT methods like B3LYP are commonly used for this purpose. nih.govmdpi.com This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com Analysis of these parameters helps in understanding the molecule's conformation and steric effects. For instance, studies on similar pyrazole compounds have confirmed near-planar geometries stabilized by intramolecular interactions. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov

Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Electronic properties are key to understanding a molecule's reactivity and spectral characteristics.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, while a small gap indicates the molecule is more prone to chemical reactions. researchgate.netnih.gov For various pyrazole compounds, this energy gap has been calculated to understand their charge transfer characteristics. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, providing insights into its electrostatic potential. It is used to identify regions that are rich or deficient in electrons. researchgate.net Red-colored areas on an MEP map indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), prone to nucleophilic attack. researchgate.net This analysis is vital for predicting intermolecular interactions.

Reactivity Descriptors and Site Prediction

Based on electronic properties derived from DFT, global and local reactivity descriptors can be calculated. These descriptors, such as chemical potential, hardness, softness, and electrophilicity index, help quantify the reactivity of a molecule. researchgate.net By analyzing the distribution of frontier orbitals (HOMO and LUMO), it is possible to predict the most likely sites for electrophilic and nucleophilic attacks, providing valuable information for synthetic chemists. wuxibiology.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical predictions are then compared with experimental data to confirm the molecular structure. nih.govresearchgate.net Studies on other pyrazole derivatives have shown that the accuracy of these predictions can depend on the choice of the DFT functional and basis set. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov In studies involving pyrazole derivatives, MD simulations have been used to explore the stability of a ligand-protein complex, revealing how the compound binds and how stable the interaction is over a period of nanoseconds. nih.govresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). alrasheedcol.edu.iq This method is extensively used in drug discovery to understand the binding mechanism and affinity of a potential drug molecule to its biological target. biointerfaceresearch.comnih.govnih.gov For various pyrazole-containing compounds, docking studies have been performed to predict their binding energies and interaction modes with the active sites of proteins, such as kinases or cyclooxygenase enzymes, helping to rationalize their biological activity. alrasheedcol.edu.iqnih.govnih.gov

Ligand-Receptor Interaction Prediction

No specific studies detailing the predicted interactions between 1-(2-Ethoxyethyl)-1H-pyrazol-3-amine and any biological receptor were found.

Binding Affinity Analysis

Quantitative data from binding affinity analyses for this compound are not available in the current body of scientific literature.

In Silico Methodologies for Mechanistic Elucidation

There are no published in silico studies that aim to elucidate the mechanism of action for this compound.

Advanced Research Applications of 1 2 Ethoxyethyl 1h Pyrazol 3 Amine and Pyrazolamine Derivatives

Material Science Applications

The inherent electronic and photophysical properties of the pyrazole (B372694) ring system make its derivatives attractive candidates for the development of novel functional materials. researchgate.net Researchers have increasingly explored these compounds for applications in organic electronics and as fluorescent materials.

Pyrazolamine derivatives are valuable building blocks for functional organic materials due to their synthetic versatility and robust chemical nature. researchgate.netnih.gov The synthesis of functionalized pyrazoles is a significant area of research for organic chemists, often involving classical cyclocondensation reactions. researchgate.net A common and effective method involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives to form the pyrazole core. mdpi.commdpi.com This approach allows for the introduction of various functional groups onto the pyrazole ring, enabling the fine-tuning of the resulting material's properties. nih.gov

Another key synthetic route is the 1,3-dipolar cycloaddition between a nitrilimine and an alkene, which yields highly substituted pyrazoles. nih.gov The adaptability of these synthetic methods allows for the creation of a diverse library of pyrazole-based compounds. These compounds can be designed to possess specific electronic, optical, and physical properties, making them suitable for a range of material science applications. researchgate.net The interest in pyrazole derivatives has grown substantially due to their utility as intermediates in preparing new materials for agrochemical and technological industries. nih.gov

Pyrazoline derivatives, which are structurally related to pyrazolamines, have been extensively investigated for their use in organic electronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Their utility in this field stems from their excellent hole-transport efficiency and strong fluorescence properties. researchgate.netresearchgate.net Many pyrazoline derivatives are known for their blue-emitting capabilities, a crucial component for full-color displays and solid-state lighting. researchgate.netresearchgate.net

For instance, 1,3,5-triaryl-2-pyrazolines are a well-known class of fluorescent compounds that exhibit vivid blue emission with high quantum yields. researchgate.net The performance of OLEDs often depends on the charge transport and emissive properties of the organic materials used. Pyrazolines have demonstrated potential as effective charge transport materials in organic electronic devices because their electron-rich nature confers good redox behavior. researchgate.net The development of pyrazoline-based materials with high glass transition temperatures has also led to excellent hole-transporting materials with good thermal and chemical stability. researchgate.net

| Emitting Material | Device Performance Metric | Value | Reference |

| (pyidcz)₂Ir(tmd) | Maximum Brightness (Lₘₐₓ) | 39123 cd m⁻² | rsc.org |

| Maximum External Quantum Efficiency (EQEₘₐₓ) | 21.2% | rsc.org | |

| Turn-on Voltage (Vₒₙ) | 3.6 V | rsc.org | |

| (tfpyidcz)₂Ir(tmd) | Emission Peak | 554 nm | rsc.org |

| Photoluminescence Quantum Yield | up to 90% | rsc.org |

This table presents performance data for selected OLED devices incorporating pyrazole-related iridium(III) complexes.

The fluorescence of pyrazole and pyrazoline derivatives is a key area of investigation. These compounds are often characterized by strong emission, particularly in the blue region of the spectrum, and high fluorescence quantum yields. researchgate.netnih.gov Generally, 2-pyrazoline (B94618) derivatives absorb light in the 300-400 nm range and emit blue fluorescence. researchgate.net This inherent fluorescence makes them useful as fluorescent brightening agents and probes. researchgate.net

A significant challenge in the field of organic fluorescent materials is aggregation-caused quenching (ACQ), where the emission intensity decreases dramatically in the solid state. nih.gov However, researchers have successfully synthesized pyrazoline derivatives that exhibit high emission efficiency in the solid state. For example, by incorporating fluorine atoms into the molecular structure, intramolecular and intermolecular interactions (such as C-H···F hydrogen bonds) can impede molecular motion, which blocks non-radiative decay pathways and enhances solid-state fluorescence. nih.gov The high synthetic versatility of the pyrazole scaffold allows for the systematic modification of its structure to fine-tune its photophysical properties, leading to novel functional dyes with applications in bioimaging and sensors. nih.gov

Coordination Chemistry

The nitrogen atoms in the pyrazole ring make pyrazolamine derivatives excellent ligands for coordinating with metal ions. This has led to extensive research in the field of coordination chemistry, focusing on ligand design and the study of their complexation behavior. researchgate.net

Pyrazoles are highly versatile ligands in coordination chemistry due to the presence of two nitrogen atoms which can coordinate to metal centers in various modes. researchgate.net They can act as neutral monodentate ligands or, more commonly, as part of a larger polydentate structure. researchgate.net The N-unsubstituted pyrazoles are particularly interesting as they can be deprotonated to form pyrazolate anions, which can act as bridging ligands between two metal centers. nih.gov

The design of pyrazole-based ligands has evolved to create complex architectures. For example, linking two or more pyrazole rings to a central atom or backbone results in "scorpionate" or tripodal ligands, which can bind to a metal ion in a tridentate fashion, forming stable complexes. researchgate.neteiu.edu The ease of functionalization at the C3, C4, and C5 positions of the pyrazole ring allows for the attachment of other donor groups, creating multidentate ligands capable of forming stable five- or six-membered chelate rings with metal ions. ajgreenchem.comnih.gov This structural tunability is crucial for developing complexes with specific geometries and electronic properties for applications in catalysis and bioinorganic chemistry. eiu.edunih.gov

The coordination chemistry of pyrazolamine derivatives with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) has been extensively studied. ajgreenchem.comresearchgate.net These ligands typically act as bidentate or polydentate N,N-donors, forming stable coordination complexes. nih.govnih.gov The resulting metal complexes exhibit diverse geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, the specific ligand structure, and the reaction conditions. ajgreenchem.comresearchgate.net

For instance, bis-2-pyrazoline ligands have been shown to form octahedral complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Acyl-pyrazolone derivatives form structurally diverse complexes with transition metals, lanthanides, and actinides, with coordination numbers resulting in octahedral, pentagonal-bipyramidal, or antiprismatic arrangements. nih.gov The study of these metal complexes is important as they have shown potential applications as catalysts and have interesting magnetic and spectroscopic properties. ajgreenchem.comub.edu The investigation into their formation and stability provides fundamental insights into the principles of coordination chemistry. pen2print.org

| Ligand Type | Transition Metal(s) | Resulting Complex Geometry | Reference |

| Bis-2-pyrazoline | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | researchgate.net |

| Acyl-pyrazolone | Various Transition Metals | Octahedral, Pentagonal-bipyramidal, Antiprismatic | nih.gov |

| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar | nih.gov |

| Sn(II), Zn(II), Cd(II), Ni(II) | Tetrahedral | nih.gov | |

| Tripodal tetraamine (B13775644) (bmpz) | Co(II), Zn(II) | Four-coordinate | nih.gov |

This table summarizes the observed geometries of transition metal complexes with various pyrazole-related ligands.

Development of Metal-Organic Frameworks (MOFs)

Pyrazolamine derivatives are increasingly utilized as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The nitrogen atoms in the pyrazole ring and the amine group provide excellent coordination sites for metal ions, facilitating the formation of robust and functional MOF structures. digitellinc.comuninsubria.it

The design of MOFs can be tailored by modifying the functional groups on the pyrazole linker. For instance, the incorporation of pyrazole-based organoarsine ligands has led to the synthesis of novel arsenic-coordination materials with unusual "pinwheel"-shaped pores. digitellinc.com These materials have demonstrated potential as stable sensors for gases like SO₂. Furthermore, pyrazole dicarboxylate-based MOFs have shown exceptional stability in water and are effective in capturing formaldehyde (B43269), a common indoor pollutant. dtu.dkresearchgate.net The pyrazole moieties within these MOFs are accessible to guest molecules, enabling specific interactions that are crucial for their function. dtu.dk

Research has also explored the use of bimetallic systems in pyrazole-based MOFs. A bimetal–organic framework based on Fe and Co metals, functionalized with phosphorous acid tags, has been synthesized and used as a porous heterogeneous catalyst. nih.gov The resulting MOF exhibited high catalytic activity in the synthesis of pyrazolo[4,3-e]pyridine derivatives. nih.gov The rational design of these pyrazolide-based MOFs, with pre-designable porous structures, makes them an attractive platform for developing materials with specific functionalities for selective catalysis and other applications. nih.gov

| MOF Type | Pyrazolamine Derivative Used | Metal Ion(s) | Key Feature/Application | Reference |

|---|---|---|---|---|

| Arsenic Coordination Material | Tris(4-(1H-pyrazol-4-yl)phenyl)arsane | Zn(II), Ni(II) | "Pinwheel"-shaped pores, SO₂ sensing | digitellinc.com |

| Pyrazolate dicarboxylate MOF | Pyrazoledicarboxylic acid | Al(III), Zr(IV) | High water stability, formaldehyde capture | dtu.dkresearchgate.net |

| Bimetallic MOF | Aminopyrazole derivative | Fe(III), Co(II) | Heterogeneous catalysis | nih.gov |

Catalysis Research

The catalytic applications of pyrazolamine derivatives are extensive, spanning both homogeneous and heterogeneous systems. Their versatility as ligands allows for the fine-tuning of the electronic and steric properties of metal catalysts.

In homogeneous catalysis, pyrazole-containing ligands have been instrumental in a variety of transition metal-catalyzed reactions. researchgate.net The proton-responsive nature of protic pyrazoles makes them particularly interesting ligands, enabling metal-ligand cooperation in catalytic cycles. nih.gov These ligands can act as both a coordinating agent and a proton shuttle, facilitating reactions such as transfer hydrogenation and carbon dioxide hydrogenation. nih.gov

For instance, pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines have shown significant advances in catalysis. nih.gov The pyrazole NH groups in these ligands can promote the heterolytic cleavage of bonds and act as acid-base catalysts. nih.gov The flexible design of pyrazole-based ligands allows for the synthesis of a diverse range of metal complexes with applications in various catalytic transformations. nih.govnih.gov The choice of substituents on the pyrazole ring can significantly influence the activity and selectivity of the catalyst. nih.gov

| Catalytic Reaction | Pyrazolamine Ligand Type | Metal Center | Role of Pyrazole Moiety | Reference |

|---|---|---|---|---|

| Transfer Hydrogenation | Protic Pyrazole Pincer Ligand | Ru(II), Ir(III) | Metal-ligand cooperation, proton transfer | nih.gov |

| CO₂ Hydrogenation | Protic Pyrazole Ligand | Ru(II), Ir(III) | Proton-responsive, enhances catalytic activity | nih.gov |

| Asymmetric Aldol Reaction | Chiral Ferrocenylphosphine with Amine Group | Au(I) | Enforces organized transition state | nih.gov |

The use of pyrazolamine derivatives in heterogeneous catalysis often involves their incorporation into solid supports, such as silica (B1680970) or MOFs. bohrium.com These materials offer the advantages of easy catalyst separation and recycling. Silica-functionalized materials, for example, have been used as supports for catalysts in the synthesis of pyrazole derivatives themselves. bohrium.com

MOFs containing pyrazole-based linkers have shown significant promise as heterogeneous catalysts. researchgate.net The porous nature of MOFs allows for the diffusion of reactants to the active sites, while the pyrazole units can provide specific binding sites or participate directly in the catalytic process. For instance, a magnetic metal-organic framework catalyst has been successfully used for the preparation of novel pyrazolo[3,4-b] pyridine (B92270) derivatives. nih.gov The recyclability of these MOF-based catalysts has been demonstrated, highlighting their potential for sustainable chemical synthesis. nih.govmdpi.com Research in this area focuses on designing catalysts with high activity, selectivity, and stability for a range of organic transformations. nih.gov

Chemosensing Research

The development of chemosensors for the detection of ions and molecules is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Pyrazole derivatives have emerged as a versatile platform for the design of colorimetric and fluorescent chemosensors. rsc.org

Pyrazole-based chemosensors leverage the remarkable photophysical properties and synthetic versatility of the pyrazole scaffold. rsc.orgmdpi.com These molecules can be designed to exhibit changes in their absorption or fluorescence spectra upon binding to a specific analyte. The combination of the pyrazole ring with other functional moieties can enhance their complexing behavior and photophysical properties, allowing for the detection of a wide range of metal ions, anions, and neutral molecules. nih.gov

The design of these sensors often involves incorporating a pyrazole unit as a recognition site and a fluorophore or chromophore as a signaling unit. The interaction between the pyrazole and the analyte modulates the electronic properties of the signaling unit, resulting in a detectable optical response. mdpi.com Researchers have developed pyrazole-based probes for various targets, including explosives and biomolecules, demonstrating the broad applicability of this class of compounds in sensing. rsc.org

A significant area of focus in pyrazole-based chemosensing is the detection of metal ions, particularly those with biological and environmental relevance such as copper (Cu²⁺) and zinc (Zn²⁺). nih.govsemanticscholar.org

Copper (Cu²⁺) Sensing: Several pyrazole-based chemosensors have been developed for the selective detection of Cu²⁺. These sensors often operate through a "turn-off" fluorescence mechanism, where the paramagnetic nature of Cu²⁺ quenches the fluorescence of the sensor upon binding. nih.gov For example, a colorimetric chemosensor for Cu²⁺ detection was developed using an azomethine-pyrazole derivative, which showed a low limit of detection and high selectivity over other common cations. nih.govsemanticscholar.org Another study reported a new imine-based ligand, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol, which acts as a simple colorimetric sensor for Cu²⁺ ions, with the complexation leading to an immediate color change. rsc.org

Zinc (Zn²⁺) Sensing: Zinc is another important target for pyrazole-based chemosensors due to its biological significance. nih.gov Fluorescent "turn-on" sensors are particularly common for Zn²⁺ detection. In these systems, the binding of Zn²⁺ restricts intramolecular rotation or inhibits photoinduced electron transfer, leading to a significant enhancement of the fluorescence signal. rsc.org Pyrazoline derivatives, a related class of compounds, have been extensively studied as chemosensors for Zn²⁺, exhibiting excellent sensitivity and selectivity. nih.gov These sensors often emit in the blue region of the spectrum and have high quantum yields. nih.gov The development of these sensors holds promise for applications in health diagnostics and environmental monitoring. nih.govnih.gov

| Target Ion | Sensor Type | Sensing Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Cu²⁺ | Colorimetric | Complex formation leading to color change | Low limit of detection (1.6 μM), high selectivity | nih.govsemanticscholar.org |

| Cu²⁺ | Fluorescent "Turn-off" | Fluorescence quenching by paramagnetic Cu²⁺ | Effective for nanomolar detection | mdpi.com |

| Zn²⁺ | Fluorescent "Turn-on" | Inhibition of photoinduced electron transfer | Excellent sensitivity and selectivity, high quantum yields | nih.govrsc.org |

Principles of Fluorescent Probes and Their Design

Fluorescent probes are powerful molecular tools used for detecting and visualizing specific analytes in various environments, including biological systems. Their operation relies on changes in fluorescence properties upon interaction with a target. The design of these probes involves the integration of three key components: a fluorophore (the signaling unit), a receptor (the recognition site), and a linker. Pyrazole derivatives, known for their versatile synthesis and favorable electronic properties, serve as an excellent scaffold for constructing such probes. nih.gov The signaling mechanism is typically governed by one of several photophysical processes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). nih.gov

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET), also known as Photoinduced quenching, is a common mechanism for designing "turn-on" or "turn-off" fluorescent probes. rsc.org A typical PET-based probe consists of a fluorophore connected to a recognition unit (quencher) by a non-conjugated spacer. rsc.org The fluorescence is quenched when an electron transfer occurs between the fluorophore and the recognition unit. rsc.org

The process can be described by frontier molecular orbital (FMO) theory. In a "fluorescence off" state, the energy levels of the fluorophore and the receptor allow for an electron to transfer from the Highest Occupied Molecular Orbital (HOMO) of the donor to the HOMO of the acceptor fluorophore upon excitation, preventing radiative emission. nih.gov When the receptor binds to its target analyte, its electronic properties are altered, which inhibits the PET process and "turns on" the fluorescence. rsc.orgnih.gov

This principle has been applied in pyrazole-based sensors. For instance, a pyrazoline-based probe was designed for the selective detection of Fe³⁺ ions. In the absence of Fe³⁺, the probe's fluorescence is quenched. Upon complexation with Fe³⁺, the PET process is blocked, leading to a recovery of fluorescence, signaling the presence of the ion. globethesis.com Similarly, another pyrazoline derivative was developed to detect picric acid, where the fluorescence quenching mechanism was attributed to a combination of PET and energy transfer. nih.gov

Table 1: Overview of Photoinduced Electron Transfer (PET) Mechanism

| Component | Role | Mechanism of Action |

|---|---|---|

| Fluorophore | Emits light upon excitation. | Serves as the signaling component of the probe. |

| Receptor (Quencher) | Binds to the target analyte. | In the unbound state, it quenches the fluorophore's emission via electron transfer. |

| Spacer | Connects the fluorophore and receptor. | Is typically unconjugated to facilitate the through-space PET process. |

| Analyte | The target molecule or ion. | Interaction with the receptor alters its electronic properties, inhibiting PET and restoring fluorescence. |

Intramolecular Charge Transfer (ICT)

Intramolecular Charge Transfer (ICT) is a phenomenon observed in fluorophores that contain both an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system. nih.govresearchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-polarized excited state. nih.gov This change in the dipole moment often results in a significant shift in the emission wavelength (a large Stokes shift), which is highly sensitive to the polarity of the surrounding environment. nih.govmdpi.com

Probes designed based on the ICT mechanism can signal the presence of an analyte through changes in their absorption or emission spectra. For example, the reaction of a probe with its target can alter the electron-donating or electron-accepting strength of the D or A groups, respectively, leading to a measurable spectral shift. rsc.org

In the context of pyrazole derivatives, a pyrazoline-BODIPY hybrid probe demonstrated fluorescence attributed to an ICT process from the pyrazoline ring (donor) to the BODIPY core (acceptor). This property was utilized for cell staining applications. Some pyrazole-based probes are designed as "push-pull" systems where the pyrazole ring acts as part of the conjugated bridge or as the donor/acceptor moiety itself, with their ICT characteristics being modulated by analyte binding.

Table 2: Characteristics of Intramolecular Charge Transfer (ICT) Probes

| Feature | Description |

|---|---|

| Structure | Comprises an electron donor (D) and an electron acceptor (A) linked by a π-conjugated system. |

| Mechanism | Photoexcitation induces electron transfer from D to A, creating a charge-separated excited state. |

| Signal Output | Typically results in a shift in the absorption or emission wavelength upon interaction with an analyte. |

| Key Property | Often exhibits a large Stokes shift and sensitivity to solvent polarity. |

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a "donor" and an "acceptor". wikipedia.org An excited donor fluorophore can transfer its energy to a nearby acceptor chromophore through long-range dipole-dipole interactions. nih.govnih.gov The efficiency of this transfer is acutely dependent on the distance between the donor and acceptor (typically in the 1-10 nm range), the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of their transition dipoles. wikipedia.orgnih.gov

FRET-based probes are often designed as "ratiometric sensors." In a typical design, the probe contains a donor-acceptor pair. A binding event with an analyte induces a conformational change that alters the distance or orientation between the donor and acceptor, thereby changing the FRET efficiency. nih.gov This results in a change in the ratio of donor-to-acceptor emission intensity, which allows for more precise quantification by correcting for variables like probe concentration. rsc.org

A pyrazoline-based fluorescent probe developed for detecting picric acid was shown to operate through a mechanism involving FRET, where the excited pyrazoline fluorophore transfers energy to the bound picric acid, leading to fluorescence quenching. researchgate.net The design of FRET probes using pyrazolamine scaffolds would involve covalently linking a suitable donor fluorophore and an acceptor fluorophore to the pyrazole structure, where a recognition event modulates their proximity or spectral overlap.

Table 3: Requirements for Efficient Förster Resonance Energy Transfer (FRET)

| Requirement | Description |

|---|---|

| Donor-Acceptor Proximity | The distance between the donor and acceptor must typically be between 1 and 10 nanometers. researchgate.net |

| Spectral Overlap | The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor. wikipedia.org |

| Dipole Orientation | The transition dipole moments of the donor and acceptor must be favorably oriented. nih.gov |

常见问题

Q. What are the established synthetic routes for preparing 1-(2-Ethoxyethyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The compound can be synthesized via condensation of hydrazine derivatives with appropriately substituted acrylonitriles or propenones. For example, describes a method for 4-arylmethyl-pyrazol-3-amine derivatives using hydrazine salts and 3-aryl-2-(dialkoxymethyl)-propannitriles under acidic, aqueous-alcoholic conditions. Similarly, outlines a protocol for 1-(tert-butyl)-1H-pyrazol-3-amine using tert-butylhydrazine and 2-chloroacrylonitrile in water, suggesting that the ethoxyethyl variant could be synthesized by substituting tert-butylhydrazine with 2-ethoxyethylhydrazine. Key factors include temperature (reflux for cyclization), solvent polarity, and stoichiometric control to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Characterization typically involves:

- 1H/13C NMR : To confirm the pyrazole ring substitution pattern and ethoxyethyl chain connectivity (e.g., triplet signals for ethoxy methylene groups) .

- IR Spectroscopy : To identify NH₂ stretching (~3300–3500 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the ethoxy group .

- TLC : For monitoring reaction progress using solvent systems like EtOAc/hexanes (25:75) .

- Single-crystal X-ray diffraction : For unambiguous structural confirmation, as demonstrated for related pyrazol-3-amine derivatives in .

Q. How does the ethoxyethyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The ethoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and may sterically hinder reactions at the pyrazole N-1 position. Electrophilic substitution at the pyrazole C-5 position is favored due to the electron-donating NH₂ group at C-3. For example, shows urea formation via reaction with aryl isocyanates at the NH₂ site, while highlights reactivity with halogenating agents (e.g., SOCl₂) to form ammonium salts .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) can model the compound’s HOMO-LUMO gap, charge distribution, and tautomeric equilibria. and reference DFT for calculating correlation energies and optimizing molecular geometries, which can predict regioselectivity in reactions (e.g., electrophilic attack at C-5 vs. C-4). Solvent effects and intramolecular hydrogen bonding between the NH₂ and ethoxy oxygen may also be explored .

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s solid-state structure?

Single-crystal X-ray diffraction with SHELX software ( ) can determine bond lengths, angles, and packing interactions. For instance, the dihedral angle between the pyrazole ring and ethoxyethyl chain informs steric effects, while hydrogen-bonding networks (e.g., NH₂⋯O) influence stability. SHELXTL (Bruker AXS) is widely used for small-molecule refinement, as noted in .

Q. What methodologies assess the compound’s potential as a pharmacophore in antibacterial or anti-inflammatory drug discovery?

- Biological screening : and describe testing pyrazol-3-amine derivatives against MSSA/MRSA using MIC assays and in vivo anti-inflammatory models (e.g., carrageenan-induced edema).

- SAR studies : Modifying the ethoxyethyl chain (e.g., replacing with oxetane or fluorinated groups) can optimize lipophilicity and target binding. highlights substituent effects on EDHF activity in vascular relaxation .

Q. How do structural modifications (e.g., halogenation or sulfonation) affect the compound’s physicochemical and biological properties?

Halogenation at C-4/C-5 () enhances electrophilicity and antibacterial potency. Sulfonation of the NH₂ group () increases solubility and bioavailability. For example, details sulfonyl chloride reactions to generate sulfonamide derivatives with NLRP3 inflammasome inhibitory activity .

Methodological Notes

- Synthetic Optimization : Use reflux conditions (~60–80°C) with ethanol/water mixtures for cyclization ().

- Purification : Recrystallization from methanol or column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

- Computational Tools : Gaussian or ORCA for DFT; Mercury or Olex2 for crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。